3-(2-Bromoacetyl)-7-fluorochromen-2-one

Description

BenchChem offers high-quality 3-(2-Bromoacetyl)-7-fluorochromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromoacetyl)-7-fluorochromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-bromoacetyl)-7-fluorochromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrFO3/c12-5-9(14)8-3-6-1-2-7(13)4-10(6)16-11(8)15/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKTXAWIRPEKHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)OC(=O)C(=C2)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(2-bromoacetyl)-7-fluorochromen-2-one structure and properties

An In-depth Technical Guide to 3-(2-bromoacetyl)-7-fluorochromen-2-one: Structure, Properties, and Applications

Introduction

Coumarins, a class of benzopyrone-based heterocyclic compounds, are ubiquitous in nature and serve as a privileged scaffold in medicinal chemistry and materials science.[1] Their unique photophysical properties have established them as foundational fluorophores in biological imaging and sensing applications.[2] Within this versatile family, 3-(2-bromoacetyl)-7-fluorochromen-2-one emerges as a highly functionalized derivative of significant interest to researchers in drug discovery and chemical biology.

This molecule is characterized by two key features: a highly reactive bromoacetyl group at the 3-position, which acts as an electrophilic warhead for covalent modification of biological targets, and a fluorine atom at the 7-position, which modulates the compound's physicochemical and pharmacological properties.[1] The bromoacetyl moiety enables its use as a covalent inhibitor, a fluorescent labeling agent, and a versatile synthetic building block for more complex heterocyclic systems.[1][3]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's structure, physicochemical properties, synthesis, reactivity, and key applications, grounded in established scientific principles and methodologies.

Part 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental characteristics is paramount for its effective application. This section details the structural identity and key physicochemical properties of 3-(2-bromoacetyl)-7-fluorochromen-2-one.

Structure and Identification

-

IUPAC Name: 3-(2-bromoacetyl)-7-fluorochromen-2-one[1]

-

Synonyms: 3-(2-bromoacetyl)-7-fluoro-2H-chromen-2-one[4]

-

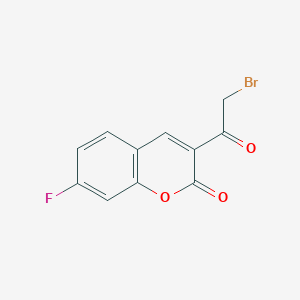

Chemical Structure:

The structure is defined by a coumarin (2H-chromen-2-one) core. A bromoacetyl group (-C(O)CH₂Br) is attached at position 3, and a fluorine atom is substituted at position 7. The bromoacetyl group is a potent electrophile, while the fluorine atom acts as an electron-withdrawing group that can enhance metabolic stability.[1]

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 1446333-79-4 | [1][4][5] |

| Molecular Formula | C₁₁H₆BrFO₃ | [4] |

| Molecular Weight | 285.07 g/mol | [4] |

| Appearance | Solid. The related 6-fluoro analog appears as yellow needles. | |

| Purity | Commercially available at ≥95% | [4] |

| Storage Conditions | Store at -20°C under an inert atmosphere (e.g., Argon). Refrigerated storage is also suitable for short-term use. | [1][4] |

| Canonical SMILES | C1=CC2=C(C=C1F)OC(=O)C(=C2)C(=O)CBr | [1] |

| InChI Key | QTKTXAWIRPEKHC-UHFFFAOYSA-N | [1][4] |

Synthesis and Characterization

The synthesis of 3-(2-bromoacetyl)-7-fluorochromen-2-one is typically achieved through the electrophilic bromination of its acetyl precursor.[1] This reaction leverages the reactivity of the α-carbon of the acetyl group.

Experimental Protocol: Synthesis via Bromination

This protocol is adapted from the established synthesis of the structurally similar 3-bromoacetyl-6-fluoro-2H-1-benzopyran-2-one.

-

Dissolution: Dissolve 1 mmol of 3-acetyl-7-fluorochromen-2-one in 5 mL of anhydrous, alcohol-free chloroform in a round-bottom flask.

-

Bromine Addition: In a separate vial, prepare a solution of 1.1 mmol of bromine (Br₂) in 2 mL of anhydrous chloroform. Add this solution dropwise to the coumarin solution with intermittent shaking. Gentle warming may be required to initiate the reaction.

-

Reaction: Heat the reaction mixture on a water bath for approximately 15-20 minutes until the reaction is complete (monitor by TLC).

-

Isolation: Cool the mixture in an ice bath. The product will precipitate out of the solution.

-

Purification: Filter the solid product and wash it with cold diethyl ether to remove any unreacted bromine and impurities.

-

Crystallization: Recrystallize the crude product from glacial acetic acid to yield pure 3-(2-bromoacetyl)-7-fluorochromen-2-one as a crystalline solid.

-

Drying: Dry the final product under vacuum.

Structural Characterization

Validation of the final structure is critical and is performed using a combination of spectroscopic techniques.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups. Expect strong carbonyl (C=O) stretching frequencies for the lactone (~1700 cm⁻¹) and the ketone (~1650 cm⁻¹), as well as a characteristic C-Br bond vibration in the 500–600 cm⁻¹ region.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum of the parent 3-(bromoacetyl)coumarin shows a characteristic singlet for the methylene protons (-CH₂Br) at approximately δ = 4.74 ppm.[6] A similar singlet is expected for the 7-fluoro derivative, along with complex aromatic signals corresponding to the protons on the benzopyrone ring system.

-

¹³C NMR: The spectrum will show distinct signals for the two carbonyl carbons (lactone and ketone), the methylene carbon attached to bromine, and the aromatic carbons, including those directly bonded to fluorine.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula by providing an accurate mass measurement. The fragmentation pattern, particularly the loss of the bromoacetyl group, can further validate the structure.[1]

Part 2: Chemical Reactivity and Mechanism

The utility of 3-(2-bromoacetyl)-7-fluorochromen-2-one stems directly from its engineered reactivity. The bromoacetyl group serves as a potent electrophile, enabling covalent interactions with a wide range of nucleophiles.

The Bromoacetyl Moiety: A Reactive Electrophile

The core of the compound's reactivity is the α-haloketone functionality. The electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom makes the methylene carbon highly electrophilic and susceptible to nucleophilic attack. Bromine is an excellent leaving group, facilitating irreversible Sɴ2 reactions.

Reaction with Biological Nucleophiles

This electrophilicity is particularly useful for targeting nucleophilic residues in proteins, most notably the thiol group of cysteine and the ε-amino group of lysine. The reaction with a cysteine residue proceeds via an Sɴ2 mechanism, forming a stable thioether bond and releasing hydrobromic acid. This covalent and often irreversible modification is the basis for its function as a covalent inhibitor and labeling reagent.

Caption: Covalent modification of a protein cysteine residue.

Influence of the 7-Fluoro Substituent

The fluorine atom at the 7-position is not a passive spectator. As a highly electronegative element, it exerts a strong electron-withdrawing effect on the coumarin ring system. This can:

-

Improve Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, increasing the compound's biological half-life.[1]

-

Modulate Target Interactions: The fluorine atom can alter the electronic distribution of the coumarin core, potentially enhancing binding affinity to target proteins through non-covalent interactions.[1]

-

Tune Photophysical Properties: Substitution on the coumarin ring can shift the absorption and emission wavelengths, a key consideration for its use in fluorescence applications.

Part 3: Key Applications in Research and Development

The unique combination of a reactive warhead and a fluorescent scaffold makes 3-(2-bromoacetyl)-7-fluorochromen-2-one a powerful tool in several research domains.

Covalent Enzyme Inhibition

Covalent inhibitors form a chemical bond with their target enzyme, leading to prolonged and often irreversible inhibition. This mechanism can offer advantages in potency and duration of action over non-covalent inhibitors. The bromoacetyl group makes this compound an ideal candidate for activity-based protein profiling (ABPP) and for the development of targeted covalent drugs.

Case Study: Inhibition of Prostaglandin G/H Synthase 1 (PGHS-1)

Research has identified PGHS-1 (also known as cyclooxygenase-1 or COX-1) as a biological target for this class of compounds.[1] PGHS-1 is a key enzyme in the synthesis of prostaglandins, which are lipid signaling molecules involved in inflammation and cell proliferation.[1] By covalently modifying a key residue in the enzyme's active site, the compound can disrupt prostaglandin synthesis, a pathway often dysregulated in cancer.[1] This makes it a valuable lead compound for anticancer agent development.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]

- 4. 3-(2-Bromoacetyl)-7-fluorochromen-2-one | 1446333-79-4 [sigmaaldrich.com]

- 5. 3-(2-BROMOACETYL)-7-FLUOROCHROMEN-2-ONE [1446333-79-4] | Chemsigma [chemsigma.com]

- 6. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Strategic Synthesis of 3-(2-bromoacetyl)-7-fluorochromen-2-one from 3-acetyl-7-fluorocoumarin

An In-depth Technical Guide for Drug Development Professionals

Abstract

The synthesis of 3-(2-bromoacetyl)-7-fluorochromen-2-one represents a critical transformation in the field of medicinal chemistry. This halogenated coumarin derivative serves as a highly versatile precursor for the development of novel heterocyclic compounds with significant therapeutic potential.[1][2][3][4] The bromoacetyl moiety at the C-3 position is a potent electrophilic site, readily undergoing nucleophilic substitution to enable the construction of diverse molecular scaffolds, including pyran, pyridine, thiazole, and pyrazole derivatives.[1][2][3] The incorporation of a fluorine atom at the C-7 position can enhance metabolic stability and modulate the compound's interaction with biological targets.[3] This guide provides a comprehensive examination of the α-bromination of 3-acetyl-7-fluorocoumarin, detailing the underlying reaction mechanism, a field-proven experimental protocol, critical safety and handling procedures, and methods for structural verification of the final product.

Mechanistic Rationale and Strategic Considerations

The conversion of 3-acetyl-7-fluorocoumarin to its α-bromo derivative is a classic example of the electrophilic α-halogenation of a ketone. The efficacy of this reaction hinges on the generation of an enol or enolate intermediate from the acetyl group, which then acts as a nucleophile.

Causality of Reagent Selection:

The reaction is typically conducted in an acidic medium, most commonly using glacial acetic acid as the solvent. The acid serves a dual purpose: it acts as a solvent and as a catalyst for the enolization of the acetyl group. The enol form, an electron-rich alkene, readily attacks the electrophilic bromine. While elemental bromine (Br₂) is a traditional and effective brominating agent, its high toxicity and difficult handling have led to the adoption of alternatives.[5] Reagents such as N-bromosuccinimide (NBS) and tetrabutylammonium tribromide (TBATB) are often preferred as they are solid, easier to handle, and can provide a controlled, slow release of bromine, minimizing side reactions.[1][5][6] Copper(II) bromide (CuBr₂) is another viable solid brominating agent for this type of transformation.[1][7]

The general mechanism proceeds as follows:

-

Protonation: The carbonyl oxygen of the acetyl group is protonated by the acidic solvent (e.g., acetic acid).

-

Enolization: This protonation increases the acidity of the α-protons, facilitating the formation of the enol intermediate.

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks a molecule of the brominating agent (e.g., Br₂).

-

Deprotonation: The intermediate is deprotonated to regenerate the carbonyl group, yielding the final α-brominated product.

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

This procedure must be performed in a certified chemical fume hood.

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-acetyl-7-fluorocoumarin (e.g., 0.025 moles) in a suitable solvent such as chloroform or glacial acetic acid (approx. 50 mL). [5][8]2. Bromine Addition: In a separate container, carefully prepare a solution of liquid bromine (e.g., 0.025 moles) in the same solvent (approx. 15 mL). Transfer this solution to a dropping funnel.

-

Reaction: Add the bromine solution dropwise to the stirring solution of 3-acetyl-7-fluorocoumarin over 15-20 minutes. An initial color change may be observed.

-

Reflux: Once the addition is complete, attach a reflux condenser and heat the mixture to reflux for approximately 1 hour. [8]Monitor the reaction progress if analytical equipment (e.g., TLC) is available.

-

Isolation: After the reaction is complete, cool the flask to room temperature and then pour the contents into a beaker containing 200 mL of ice-cold water. A yellow solid should precipitate.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with copious amounts of cold water to remove residual acid. Follow this with a wash using a small amount of cold diethyl ether to remove unreacted bromine and other organic impurities. [8]7. Purification: The crude product is purified by recrystallization. A common solvent system is an ethanol-chloroform mixture (e.g., 2:1 ratio). [8]Dissolve the crude solid in a minimum amount of the hot solvent system, then allow it to cool slowly to form crystals.

-

Drying: Collect the purified crystals by filtration and dry them under vacuum to obtain the final product, 3-(2-bromoacetyl)-7-fluorochromen-2-one.

Key Process Parameters

| Parameter | Value / Condition | Rationale |

| Starting Material | 3-acetyl-7-fluorocoumarin | Precursor with the required coumarin core and acetyl group. |

| Brominating Agent | Liquid Bromine (Br₂) | Strong and effective electrophile for α-bromination. |

| Solvent | Glacial Acetic Acid / Chloroform | Dissolves reactants and facilitates the reaction mechanism. [5][8] |

| Stoichiometry | ~1:1 (Coumarin:Bromine) | Ensures complete conversion while minimizing dibromination. |

| Temperature | Reflux | Provides sufficient activation energy for the reaction. |

| Reaction Time | ~1 hour | Typically sufficient for complete conversion. [8] |

| Purification Method | Recrystallization (Ethanol/Chloroform) | Effective method for removing impurities and obtaining high-purity product. [8] |

Critical Safety and Handling Protocols

The reagents used in this synthesis are hazardous. Strict adherence to safety protocols is mandatory to prevent injury and environmental contamination.

-

Bromine (Br₂): This substance is extremely toxic, highly corrosive, and can cause fatal inhalation and severe chemical burns upon contact. [9][10][11]It is also a marine pollutant. [10] * Handling: Always handle liquid bromine in a certified, high-performance chemical fume hood. [9][11][12]Use a buret or syringe pump for accurate and safe dispensing. [9] * PPE: Wear heavy-duty, chemically resistant nitrile gloves, tightly fitting safety goggles, a face shield, and a chemical-resistant lab coat. [9][11]Disposable gloves are not sufficient. [11] * Spill Kit: A bromine spill kit containing a 1 M solution of sodium thiosulfate must be readily available for immediate neutralization of spills. [11]* Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. [13]Handle with appropriate gloves and eye protection in a well-ventilated area.

-

Chloroform: Toxic and a suspected carcinogen. Avoid inhalation and skin contact. All work must be performed in a fume hood.

-

Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in properly labeled hazardous waste containers for disposal according to institutional and governmental regulations. [9][10]Do not discharge into the environment. [9]

Structural Characterization and Data

Confirmation of the product's identity and purity is achieved through standard analytical techniques. The spectroscopic data for 3-(bromoacetyl)coumarin derivatives are well-established. [1]

| Technique | Expected Observation for 3-(2-bromoacetyl)-7-fluorochromen-2-one |

|---|---|

| Appearance | Yellow crystalline solid [8] |

| ¹H NMR | A characteristic singlet signal for the methylene (-CH₂) protons adjacent to the bromine atom. [1] |

| ¹³C NMR | Distinct signals for the lactonic carbonyl, α,β-unsaturated ketonic carbonyl, and the methylene carbon (-CH₂Br). [1] |

| IR (cm⁻¹) | Strong absorption bands corresponding to the α,β-unsaturated ketone C=O and the lactone C=O stretching vibrations. [1] |

| Mass Spec (MS) | Molecular ion peak corresponding to the calculated mass (C₁₁H₆BrFO₃, MW: 285.07 g/mol ), showing the characteristic isotopic pattern for bromine. [1][14]|

Conclusion

The α-bromination of 3-acetyl-7-fluorocoumarin is a fundamental yet powerful reaction for generating 3-(2-bromoacetyl)-7-fluorochromen-2-one, a key building block in drug discovery. Its strategic importance lies in the reactive bromoacetyl handle, which opens a gateway to a vast array of complex heterocyclic structures. [1][15][16]This guide provides the necessary technical details, from mechanistic understanding to a validated experimental protocol and critical safety measures, to empower researchers to confidently and safely perform this synthesis. The resulting compound serves as a valuable platform for developing next-generation therapeutics.

References

-

Bromine in orgo lab SOP - Environmental Health and Safety at Providence College. [Link]

-

3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - National Institutes of Health (NIH). [Link]

-

Bromine solution - Safety Data Sheet - Carl ROTH. [Link]

-

Benign by design chemistry: Development of green protocol to carry out α-bromination with tetrabutylammonium tribromide - ResearchGate. [Link]

-

Handling liquid bromine and preparing bromine water - Royal Society of Chemistry (RSC) Education. [Link]

-

Synthesis, Characterization Of Various Coumarin Derivatives - Journal of Al-Nahrain University. [Link]

-

Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin - National Institutes of Health (NIH). [Link]

-

3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications (PDF) - ResearchGate. [Link]

-

3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - Semantic Scholar. [Link]

-

3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Publishing. [Link]

-

An efficient regioselective bromination protocol of activated coumarins using 2,4,4,6-tetrabromo-2,5-cyclohexadienone - ResearchGate. [Link]

-

Coa and Hu's α-bromination procedure - ResearchGate. [Link]

-

Efficient and Selective α-Bromination of Carbonyl Compounds with N-Bromosuccinimide under Microwave (PDF) - ResearchGate. [Link]

Sources

- 1. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. ehs.providence.edu [ehs.providence.edu]

- 10. carlroth.com [carlroth.com]

- 11. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. bg.cpachem.com [bg.cpachem.com]

- 14. 3-(2-Bromoacetyl)-7-fluorochromen-2-one | 1446333-79-4 [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

3-(2-bromoacetyl)-7-fluorochromen-2-one CAS number 1446333-79-4

An In-Depth Technical Guide to 3-(2-bromoacetyl)-7-fluorochromen-2-one (CAS: 1446333-79-4): A Versatile Tool for Covalent Targeting and Chemical Synthesis

Introduction

3-(2-bromoacetyl)-7-fluorochromen-2-one is a specialized chemical reagent built upon the versatile coumarin scaffold. Coumarins, a class of benzopyrone-based compounds, are widely recognized in medicinal chemistry for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This particular derivative is distinguished by two key functional modifications that define its utility for researchers in chemical biology and drug development.

The first is the bromoacetyl group at the 3-position. This α-haloketone is a potent electrophilic "warhead," designed to react with nucleophilic residues in biomolecules.[1][2] This reactivity makes the compound an ideal candidate for use as a covalent inhibitor or as a chemical probe for identifying and labeling protein targets.[4][5] The second modification is the fluorine atom at the 7-position. The introduction of fluorine can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The inherent fluorescence of the coumarin core further suggests its potential application as a reporter molecule in imaging and assay development.[6]

This guide provides a comprehensive technical overview of 3-(2-bromoacetyl)-7-fluorochromen-2-one, detailing its synthesis, chemical reactivity, and proven applications as a versatile synthetic building block and a powerful tool for covalent protein modification.

Physicochemical Properties

The fundamental properties of 3-(2-bromoacetyl)-7-fluorochromen-2-one are summarized below, providing essential data for experimental design and execution.

| Property | Value | Reference(s) |

| CAS Number | 1446333-79-4 | [1][7] |

| Molecular Formula | C₁₁H₆BrFO₃ | [8] |

| Molecular Weight | 285.07 g/mol | [8] |

| Synonym | 3-(2-bromoacetyl)-7-fluoro-2H-chromen-2-one | |

| Appearance | Typically a solid (e.g., yellow needle-like crystals for similar analogs) | [8] |

| Purity | ≥95% (as commercially available) | |

| Storage | Refrigerated |

Synthesis and Characterization

The synthesis of 3-(bromoacetyl)coumarin derivatives is a well-established process involving the direct bromination of the corresponding 3-acetylcoumarin precursor.[1][2][8] The electron-withdrawing nature of the coumarin ring system facilitates the selective halogenation at the acetyl methyl group.

Synthetic Pathway

The primary route to 3-(2-bromoacetyl)-7-fluorochromen-2-one involves the reaction of 3-acetyl-7-fluorochromen-2-one with a brominating agent, such as elemental bromine, in a suitable solvent like chloroform or glacial acetic acid.[1][8]

Caption: Synthesis of 3-(2-bromoacetyl)-7-fluorochromen-2-one.

Experimental Protocol: Synthesis

This protocol is a generalized procedure adapted from the synthesis of structurally similar 3-(bromoacetyl)coumarin derivatives.[2][8]

-

Dissolution: Dissolve the starting material, 3-acetyl-7-fluorochromen-2-one (1 mmol), in a minimal amount of alcohol-free chloroform or glacial acetic acid (5-10 mL) in a round-bottom flask.

-

Reagent Preparation: In a separate container, prepare a solution of bromine (1.1 mmol) in the same solvent (2-3 mL).

-

Reaction: Add the bromine solution dropwise to the solution of the acetylcoumarin precursor with intermittent shaking or stirring. Gentle warming on a water bath (e.g., for 15-30 minutes) may be required to drive the reaction to completion.[8]

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).[2]

-

Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure.

-

Purification: Filter the resulting solid and wash it with a non-polar solvent like diethyl ether to remove unreacted bromine and byproducts.[8]

-

Crystallization: Recrystallize the crude product from a suitable solvent, such as glacial acetic acid or ethanol, to yield the purified 3-(2-bromoacetyl)-7-fluorochromen-2-one.[8]

Characterization

The structure of the final compound should be confirmed using standard analytical techniques. For the parent 3-(bromoacetyl)coumarin, characteristic signals in ¹H NMR include a singlet for the H-4 proton of the coumarin ring and a singlet for the methylene (CH₂) protons of the bromoacetyl group.[9] In ¹³C NMR, signals corresponding to the ketonic and lactonic carbonyls, as well as the methylene carbon, are expected.[9] Infrared (IR) spectroscopy would show characteristic peaks for the two carbonyl groups (α,β-unsaturated ketone and lactone).[9] Mass spectrometry should confirm the expected molecular weight and isotopic pattern for bromine.

Chemical Reactivity and Mechanistic Insights

The synthetic and biological utility of 3-(2-bromoacetyl)-7-fluorochromen-2-one is dominated by the high reactivity of its α-bromocarbonyl moiety.[2]

Covalent Modification of Nucleophiles

The primary mechanism of action for this compound as a chemical probe or covalent inhibitor is through a nucleophilic substitution (Sₙ2) reaction. The carbon atom adjacent to the bromine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This makes it susceptible to attack by soft nucleophiles, most notably the thiol side chain of cysteine residues in proteins.[1][4][5]

Caption: Covalent modification of a protein cysteine residue.

This irreversible reaction forms a stable thioether bond, effectively tethering the fluorocoumarin moiety to the protein. This principle is the foundation for its use in activity-based protein profiling (ABPP), target identification, and the development of targeted covalent inhibitors.

Versatile Synthetic Intermediate

The bromoacetyl group serves as a versatile handle for constructing more complex heterocyclic systems. A significant body of research demonstrates that 3-(bromoacetyl)coumarins are key starting materials for synthesizing a wide array of derivatives, including pyrans, pyridines, thiophenes, thiazoles, and pyrazoles.[2][9][10][11] Many of these resulting compounds have been evaluated for and have shown significant cytotoxic activity against various cancer cell lines, highlighting the importance of the 3-(bromoacetyl)coumarin scaffold in drug discovery programs.[2][3][10]

Applications in Research and Drug Discovery

Covalent Probes for Target Identification

A primary application for 3-(2-bromoacetyl)-7-fluorochromen-2-one is as a covalent chemical probe. In this context, it can be used in complex biological systems (e.g., cell lysates or living cells) to label proteins that have a reactive nucleophile within a binding pocket. The workflow for such an experiment, often called chemical proteomics, allows for the identification of novel drug targets.[4][5]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity [mdpi.com]

- 3. Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trending Topics on Coumarin and Its Derivatives in 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 3-(2-Bromoacetyl)-6-fluoro-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]

An In-depth Technical Guide to the Photophysical and Spectral Properties of 3-(2-bromoacetyl)-7-fluorochromen-2-one

Abstract

This technical guide provides a comprehensive overview of the photophysical and spectral properties of 3-(2-bromoacetyl)-7-fluorochromen-2-one, a halogenated coumarin derivative with significant potential in biomedical research and drug development. While specific empirical data for this exact molecule is not extensively published, this guide synthesizes information from closely related analogs and foundational principles of fluorescence spectroscopy to present a detailed profile. We will delve into the synthesis, structural characteristics, and the influence of its substituents on the absorption and emission properties. Furthermore, this guide outlines detailed experimental protocols for the characterization of its key photophysical parameters, including fluorescence quantum yield and lifetime. The inherent reactivity of the bromoacetyl group positions this molecule as a versatile tool for the fluorescent labeling of biomolecules, a concept that will be explored through a proposed signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique properties of functionalized coumarins.

Introduction: The Coumarin Scaffold and the Promise of 3-(2-bromoacetyl)-7-fluorochromen-2-one

Coumarins (2H-chromen-2-ones) are a prominent class of heterocyclic compounds of both natural and synthetic origin.[1] Their rigid, planar structure and conjugated π-system endow them with intrinsic fluorescence, making them valuable fluorophores in a multitude of applications, from laser dyes to biological probes.[2] The photophysical properties of the coumarin core are highly sensitive to the nature and position of substituents on the benzopyrone ring.[3] Strategic functionalization allows for the fine-tuning of absorption and emission wavelengths, quantum yields, and environmental sensitivity.

The subject of this guide, 3-(2-bromoacetyl)-7-fluorochromen-2-one, incorporates two key substituents that are expected to significantly modulate its properties. The electron-withdrawing bromoacetyl group at the 3-position is known to influence the intramolecular charge transfer (ICT) characteristics of the coumarin system.[4] The fluorine atom at the 7-position, also an electron-withdrawing group, can further impact the electronic distribution and, consequently, the spectral properties. Moreover, the bromoacetyl moiety serves as a reactive handle for the covalent modification of nucleophilic residues in biomolecules, such as cysteine, histidine, and lysine, making this compound a prime candidate for use as a fluorescent labeling agent.[5][6]

This guide will provide a detailed examination of the anticipated photophysical and spectral characteristics of this promising molecule, grounded in the established behavior of analogous compounds.

Synthesis and Chemical Structure

The synthesis of 3-(2-bromoacetyl)-7-fluorochromen-2-one typically follows a multi-step pathway common for 3-substituted coumarins. A plausible synthetic route involves the Pechmann condensation or a related reaction to form the coumarin core, followed by functionalization at the 3-position.[7]

A general synthetic approach is outlined below:

-

Formation of the 3-acetyl-7-fluorocoumarin intermediate: This can be achieved through the reaction of a 4-fluororesorcinol with an acetoacetic ester derivative under acidic conditions.

-

Bromination of the acetyl group: The 3-acetyl-7-fluorocoumarin is then brominated, typically using bromine in a suitable solvent like chloroform or acetic acid, to yield the final product, 3-(2-bromoacetyl)-7-fluorochromen-2-one.[7]

The chemical structure of 3-(2-bromoacetyl)-7-fluorochromen-2-one is depicted in the following diagram:

Caption: Chemical structure of 3-(2-bromoacetyl)-7-fluorochromen-2-one.

Photophysical and Spectral Properties

Absorption and Emission Spectra

Coumarin derivatives typically exhibit absorption maxima in the UV to the blue region of the electromagnetic spectrum. For 3-acetyl-7-hydroxycoumarin, an absorption maximum around 356-359 nm has been reported in solvents like acetonitrile and THF.[4] The introduction of a bromine atom to the acetyl group is not expected to cause a dramatic shift in the absorption maximum. The fluorine atom at the 7-position, being electron-withdrawing, may induce a slight hypsochromic (blue) shift in the absorption spectrum compared to a 7-hydroxy or 7-alkoxy analog.

The fluorescence emission of coumarins is generally characterized by a large Stokes shift, which is the difference between the absorption and emission maxima. A study on 3-acetyl coumarin derivatives has shown emission maxima in the range of 453-494 nm.[4] A similar range is anticipated for 3-(2-bromoacetyl)-7-fluorochromen-2-one.

Solvatochromism

Solvatochromism, the change in absorption or emission spectra with solvent polarity, is a hallmark of many coumarin dyes.[8] This phenomenon arises from a change in the dipole moment of the fluorophore upon electronic excitation. For many coumarins, the excited state is more polar than the ground state, leading to a bathochromic (red) shift in the emission spectrum with increasing solvent polarity.[9]

A study on 3-(bromoacetyl) coumarin has indeed confirmed that its excited state dipole moment is higher than its ground state value, indicating positive solvatochromism.[10] Therefore, it is highly probable that 3-(2-bromoacetyl)-7-fluorochromen-2-one will exhibit a red-shift in its fluorescence emission as the polarity of the solvent increases.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For coumarin derivatives, quantum yields can vary widely depending on the substitution pattern and the solvent environment. Electron-donating groups at the 7-position, such as amino or hydroxyl groups, generally lead to higher quantum yields.[4] The presence of a fluorine atom at the 7-position may result in a moderate quantum yield. For comparison, some 7-aminocoumarin derivatives can have quantum yields well above 0.5.[11]

The fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. For many coumarin derivatives, lifetimes are typically in the range of a few nanoseconds.[9]

A summary of the anticipated photophysical properties is presented in the table below. It is important to note that these are estimated values based on analogous compounds and require experimental verification.

| Property | Anticipated Value/Behavior | Rationale/Reference Analog |

| Absorption Maximum (λabs) | ~350 - 370 nm | Based on 3-acetyl-7-hydroxycoumarin[4] with a potential slight blue-shift due to the 7-fluoro group. |

| Emission Maximum (λem) | ~450 - 500 nm | Based on 3-acetyl coumarin derivatives.[4] |

| Stokes Shift | Large | A characteristic feature of coumarin fluorophores. |

| Solvatochromism | Positive (red-shift in emission with increasing solvent polarity) | The excited state is expected to be more polar than the ground state, similar to 3-(bromoacetyl) coumarin.[10] |

| Quantum Yield (ΦF) | Moderate | The 7-fluoro substituent may lead to a moderate quantum yield compared to 7-amino derivatives.[4][11] |

| Fluorescence Lifetime (τF) | 1 - 5 ns | Typical range for coumarin derivatives.[9] |

Experimental Protocols for Photophysical Characterization

To empirically determine the photophysical properties of 3-(2-bromoacetyl)-7-fluorochromen-2-one, a series of standardized spectroscopic measurements are required.

Measurement of Absorption and Emission Spectra

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade acetonitrile or ethanol). From the stock solution, prepare a series of dilutions in the desired solvents to be tested. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorption Spectroscopy: Record the UV-Vis absorption spectrum of each solution using a dual-beam spectrophotometer. The wavelength of maximum absorption (λabs) should be determined.

-

Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its λabs. Record the fluorescence emission spectrum. The wavelength of maximum emission (λem) should be identified.

Determination of Fluorescence Quantum Yield

The relative quantum yield can be determined using a well-characterized fluorescence standard.[12]

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with the sample. Coumarin 343 in ethanol (ΦF = 0.63) is a suitable standard.[12]

-

Data Acquisition:

-

Prepare a series of dilutions of both the sample and the standard in the same solvent.

-

Measure the absorbance of each solution at the excitation wavelength. Ensure the absorbance values are below 0.1.

-

Measure the integrated fluorescence intensity of each solution under identical experimental conditions (excitation wavelength, slit widths).

-

-

Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std)

where:

-

ΦF,std is the quantum yield of the standard.

-

msample and mstd are the slopes of the linear fits for the sample and standard, respectively.

-

ηsample and ηstd are the refractive indices of the solvents used for the sample and standard.

-

Caption: Workflow for relative quantum yield determination.

Measurement of Fluorescence Lifetime

Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).

Methodology:

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) with an excitation wavelength close to the sample's λabs.

-

Data Acquisition:

-

Measure the instrument response function (IRF) using a scattering solution (e.g., ludox).

-

Measure the fluorescence decay of the sample.

-

-

Data Analysis: The fluorescence decay data is fitted to an exponential decay model, convoluted with the IRF, to extract the fluorescence lifetime (τF).

Application as a Fluorescent Labeling Agent

The bromoacetyl group at the 3-position of the coumarin is a key functional feature, rendering the molecule reactive towards nucleophilic side chains of amino acids, particularly the thiol group of cysteine.[5][6] This reaction proceeds via a nucleophilic substitution, forming a stable thioether bond and covalently attaching the fluorescent coumarin tag to the protein of interest.

This reactivity makes 3-(2-bromoacetyl)-7-fluorochromen-2-one a valuable tool for:

-

Protein labeling and visualization: Labeled proteins can be visualized in vitro and in living cells using fluorescence microscopy.

-

Enzyme activity assays: The change in the fluorescent properties upon binding to an enzyme's active site can be used to monitor enzymatic activity.

-

Drug-target interaction studies: By labeling a drug or a target protein, their interaction can be studied using fluorescence-based techniques.

The following diagram illustrates a potential signaling pathway where the compound is used to label a cysteine-containing protein.

Caption: Covalent labeling of a protein with the fluorescent probe.

Conclusion

3-(2-bromoacetyl)-7-fluorochromen-2-one is a promising fluorophore with significant potential for applications in chemical biology and drug discovery. While direct experimental data on its photophysical properties are limited, a comprehensive analysis of its structural analogs allows for a reasoned prediction of its spectral behavior. The presence of the bromoacetyl group provides a versatile handle for covalent labeling, and the fluorine substituent offers a means to fine-tune its electronic properties. The experimental protocols outlined in this guide provide a clear roadmap for the thorough characterization of this and other novel fluorophores. Further investigation into the precise photophysical parameters and biological applications of 3-(2-bromoacetyl)-7-fluorochromen-2-one is warranted and is expected to yield valuable tools for the scientific community.

References

-

Abdou, M. M., Abu-Rayyan, A., Bedir, A. G., Abdel-Fattah, S., Omar, A. M. A., Ahmed, A. A., El-Desoky, E. I., & Ghaith, E. A. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 11(60), 38391–38433. [Link]

-

Ghosh, R., & Manivannan, V. (2017). Dual Fluorescence and Solvatochromic Study on 3-Acyl Coumarins. Journal of Fluorescence, 27(4), 1247–1255. [Link]

-

Moreno-Vargas, A. J., González-Bäz, N. A., Santacruz-Ortega, H., & Guerra-García, J. J. (2022). Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)-substituted Derivatives. Molecules, 27(12), 3701. [Link]

-

Corrie, J. E. T., Trentham, D. R., & Reid, G. P. (2000). Synthesis and fluorescence properties of substituted 7-aminocoumarin-3-carboxylate derivatives. Journal of the Chemical Society, Perkin Transactions 1, (14), 2245-2252. [Link]

-

Dutta, A., & Kamat, P. V. (2017). Photophysics of a coumarin in different solvents: use of different solvatochromic models. Photochemical & Photobiological Sciences, 16(11), 1693–1703. [Link]

- Valeur, B., & Berberan-Santos, M. N. (2012).

-

da Silva, D. L., & Machado, A. E. H. (2021). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Journal of the Brazilian Chemical Society, 32(1), 178-202. [Link]

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. John Wiley & Sons.

-

Prahl, S. (2017). Coumarin 343. Oregon Medical Laser Center. [Link]

- Tasior, M., et al. (2015). Photophysical properties of coumarins in relation to the nature of their third and seventh substituents. Optics and Spectroscopy, 118(5), 754-762.

-

Sekar, N., et al. (2019). Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies. Journal of Fluorescence, 29(1), 121-135. [Link]

- Sharma, V. P. (2012). Synthesis and Spectral studies of few 3-Bromoacetyl chromones & 2- Aminothiazolyl chromones. Glimpses, 2(1), 279-282.

- Kostova, I. (2005). Synthetic and natural coumarins as cytotoxic agents. Current medicinal chemistry-anti-cancer agents, 5(1), 29-46.

-

Baker, J. R., et al. (2014). Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents. Organic & Biomolecular Chemistry, 12(4), 557-560. [Link]

-

Al-Salahi, R., et al. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. Molecules, 20(6), 11535-11553. [Link]

- Arjunan, V., et al. (2013). The conformers and atomic numbering of 3-(bromoacetyl)coumarin. Journal of Molecular Structure, 1048, 30-38.

- Corrie, J. E. T., et al. (2000). Synthesis and fluorescence properties of substituted 7-aminocoumarin-3-carboxylate derivatives. Journal of the Chemical Society, Perkin Transactions 1, (14), 2245-2252.

- Corrie, J. E. T. (1996). Synthesis and spectral characterization of sulfhydryl-reactive fluorescent probes.

-

El-Sayed, Y. S., et al. (2022). Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. Molecules, 27(19), 6296. [Link]

-

Li, Y., et al. (2024). Novel Metal-Free Synthesis of 3-Substituted Isocoumarins and Evaluation of Their Fluorescence Properties for Potential Applications. Molecules, 29(11), 2505. [Link]

- Tasior, M., et al. (2015). Photophysical properties of coumarins in relation to the nature of their third and seventh substituents. Optics and Spectroscopy, 118(5), 754-762.

Sources

- 1. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]

- 6. Synthesis and spectral characterization of sulfhydryl-reactive fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Solvatochromism - Wikipedia [en.wikipedia.org]

- 9. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3-Perfluoroalkylated fluorescent coumarin dyes: rational molecular design and photophysical properties - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 12. omlc.org [omlc.org]

An In-depth Technical Guide to the Solubility and Stability of 3-(2-bromoacetyl)-7-fluorochromen-2-one in Aqueous Buffers

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the aqueous solubility and stability of 3-(2-bromoacetyl)-7-fluorochromen-2-one. While specific literature on the aqueous behavior of this particular molecule is limited, this document synthesizes established principles for coumarin and α-halo ketone chemistry to provide robust, field-proven methodologies.

Introduction: The Chemical Context of 3-(2-bromoacetyl)-7-fluorochromen-2-one

3-(2-bromoacetyl)-7-fluorochromen-2-one is a halogenated coumarin derivative. The coumarin scaffold is a common motif in molecules with diverse biological activities, including anticancer and anti-inflammatory properties.[1] The bromoacetyl group at the 3-position is a key feature, acting as a reactive site for nucleophilic substitution.[1][2] This reactivity is a double-edged sword: it allows for the synthesis of various heterocyclic derivatives but also predisposes the molecule to potential instability in aqueous environments, particularly in nucleophilic buffers or at non-neutral pH.

Understanding the solubility and stability of this compound in aqueous buffers is paramount for any in vitro or in vivo application. Poor solubility can lead to inconsistent results in biological assays, while degradation can result in a loss of activity and the formation of confounding artifacts. This guide will equip the researcher with the necessary protocols to characterize these critical parameters.

Aqueous Solubility Assessment

Coumarins as a class are generally characterized by their hydrophobic nature and consequently low solubility in aqueous solutions.[3][4] Therefore, a systematic approach is required to determine the aqueous solubility of 3-(2-bromoacetyl)-7-fluorochromen-2-one.

Factors Influencing Solubility

-

pH: The solubility of coumarin derivatives can be dependent on pH, especially if the molecule possesses acidic or basic functional groups.[3] While 3-(2-bromoacetyl)-7-fluorochromen-2-one does not have a readily ionizable group, extreme pH values can catalyze hydrolysis of the lactone ring, which would alter the molecule and its solubility.

-

Co-solvents: Due to the expected low aqueous solubility, the use of a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO) or ethanol, is often necessary to prepare a concentrated stock solution.[3] It is crucial to ensure the final concentration of the organic solvent is low enough (typically <1% v/v) to not interfere with biological systems.[3]

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid, solubility increases with temperature.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the solubility of a compound.

Materials:

-

3-(2-bromoacetyl)-7-fluorochromen-2-one

-

Aqueous buffers of interest (e.g., 100 mM Phosphate buffer pH 7.4, 100 mM Citrate buffer pH 5.0)

-

HPLC-grade water

-

HPLC-grade acetonitrile and methanol

-

Calibrated analytical balance

-

Vortex mixer

-

Incubator shaker

-

0.22 µm syringe filters (PTFE or other compatible material)

-

HPLC system with UV-Vis or Diode Array Detector (DAD)

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-(2-bromoacetyl)-7-fluorochromen-2-one to a series of vials containing the aqueous buffers of interest. The excess solid should be clearly visible.

-

Tightly cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After incubation, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the calibration curve (see section 2.3).

-

-

HPLC Analysis:

-

Analyze the diluted samples by a validated HPLC method (see section 2.3) to determine the concentration of the dissolved compound.

-

The determined concentration represents the solubility of the compound in that specific buffer at that temperature.

-

HPLC Method for Quantification

A reverse-phase HPLC method with UV detection is suitable for quantifying coumarins.[5]

Table 1: Example HPLC Parameters for Solubility and Stability Studies

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Example Gradient | 35-50% Acetonitrile from 0-6 min; 50-100% from 6-14 min[6] |

| Flow Rate | 1.0 mL/min[6] |

| Column Temperature | 30°C[6] |

| Detection Wavelength | 330 nm (or determined by UV scan)[6] |

| Injection Volume | 20 µL |

Calibration Curve:

A calibration curve must be generated to accurately quantify the compound.

-

Prepare a concentrated stock solution of 3-(2-bromoacetyl)-7-fluorochromen-2-one in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

-

Create a series of standards by serial dilution of the stock solution into the mobile phase.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot the peak area versus concentration and perform a linear regression to obtain the equation of the line and the correlation coefficient (R² > 0.99).

Caption: Workflow for generating an HPLC calibration curve.

Aqueous Stability Assessment

The stability of 3-(2-bromoacetyl)-7-fluorochromen-2-one in aqueous buffers is a critical parameter, as degradation can lead to a loss of the desired biological activity. The bromoacetyl moiety is an electrophilic center susceptible to nucleophilic attack, with hydrolysis being a primary concern in aqueous media.

Factors Influencing Stability

-

pH: The rate of hydrolysis of both the bromoacetyl group and the coumarin lactone ring is highly pH-dependent. Alkaline conditions are known to accelerate the degradation of some coumarins.[7]

-

Temperature: Degradation reactions are typically accelerated at higher temperatures.

-

Buffer Composition: Nucleophilic buffer species (e.g., Tris, phosphate) can potentially react with the bromoacetyl group, leading to degradation products other than simple hydrolysis.

Experimental Protocol: Isothermal Stability Study

This protocol describes how to assess the stability of the compound over time at different pH values and temperatures.

Materials:

-

Same as for the solubility study.

-

pH meter.

-

Temperature-controlled incubators or water baths.

Protocol:

-

Preparation of Test Solutions:

-

Prepare a concentrated stock solution of 3-(2-bromoacetyl)-7-fluorochromen-2-one in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

-

Spike this stock solution into pre-warmed aqueous buffers of different pH values (e.g., pH 4.0, 7.4, 9.0) to a final concentration that is well below the determined solubility limit. The final organic solvent concentration should be kept constant and minimal (e.g., ≤1% v/v).

-

-

Incubation:

-

Aliquot the test solutions into multiple vials for each condition (pH and temperature).

-

Place the vials in incubators set at different temperatures (e.g., 4°C, 25°C, 37°C).

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one vial from each condition.

-

Immediately quench any further degradation by adding an equal volume of cold mobile phase or by freezing the sample at -20°C or lower.

-

-

HPLC Analysis:

-

Analyze the samples from each time point using the validated HPLC method described in section 2.3.

-

Record the peak area of the parent compound (3-(2-bromoacetyl)-7-fluorochromen-2-one) and any new peaks that appear, which are potential degradation products.

-

Data Analysis and Interpretation

-

Degradation Kinetics: Plot the percentage of the remaining parent compound against time for each condition. This will reveal the rate of degradation. For first-order kinetics, a plot of the natural logarithm of the concentration versus time will yield a straight line with a slope equal to the negative of the rate constant (k).

-

Half-Life (t½): The half-life, the time it takes for 50% of the compound to degrade, can be calculated from the rate constant (for first-order kinetics: t½ = 0.693 / k).

Table 2: Example Data Summary for Stability Study

| Buffer pH | Temperature (°C) | Half-Life (hours) | Major Degradation Product (Retention Time) |

| 4.0 | 25 | > 48 | Not observed |

| 7.4 | 25 | 12.5 | 3.2 min |

| 9.0 | 25 | 1.8 | 3.2 min |

| 7.4 | 37 | 5.6 | 3.2 min |

Predicted Degradation Pathway

The most probable degradation pathway in simple aqueous buffers is the hydrolysis of the carbon-bromine bond to form the corresponding α-hydroxyacetyl coumarin. Further degradation could involve the hydrolysis of the coumarin lactone ring, especially under basic conditions.

Caption: Predicted degradation pathway in aqueous buffer.

Best Practices and Troubleshooting

-

Stock Solution: Always prepare a fresh concentrated stock solution in a high-quality, anhydrous organic solvent like DMSO. Store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Precipitation: If precipitation occurs upon dilution of the stock solution into an aqueous buffer, it indicates that the solubility limit has been exceeded.[3] To resolve this, either decrease the final concentration or slightly increase the percentage of the co-solvent (while remaining within acceptable limits for the intended assay).[3]

-

Light Sensitivity: Some coumarin compounds are light-sensitive.[8] It is good practice to perform experiments in amber vials or under reduced light conditions to minimize photodegradation.

Conclusion

A thorough understanding of the solubility and stability of 3-(2-bromoacetyl)-7-fluorochromen-2-one is a prerequisite for its successful application in research and development. Due to its hydrophobic coumarin core and reactive bromoacetyl group, careful experimental evaluation is necessary. The protocols and methodologies outlined in this guide provide a robust framework for researchers to systematically characterize these critical properties, ensuring the generation of reliable and reproducible data in subsequent biological and pharmacological studies.

References

-

Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(4). [Link]

-

Ahmed, B., Al-Sokari, S. S., & Al-Hassan, K. A. (2018). Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. ACS Earth and Space Chemistry, 2(10), 1039–1048. [Link]

-

Dey, D., Mandal, S., & Roy, S. (2023). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. Journal of Molecular Liquids, 382, 121898. [Link]

-

Joshi, S. (2012). Coumarin: Chemical and Pharmacological Profile. Journal of Applied Pharmaceutical Science, 2(6), 236-240. [Link]

-

Lake, B. G. (1999). Coumarin Metabolism, Toxicity and Carcinogenicity: Relevance for Human Risk Assessment. Food and Chemical Toxicology, 37(4), 423-453. [Link]

-

Lee, S. H., et al. (2013). High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats. Journal of Pharmaceutical and Biomedical Analysis, 81-82, 108-114. [Link]

-

Food Standards Agency. (2010). HPLC method for the determination of coumarin and quassine in foods and beverages. FSA Method C100/04. [Link]

-

HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. (2017). Journal of Liquid Chromatography & Related Technologies, 40(13), 661-668. [Link]

-

Moaz, M. M., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 11(48), 30048-30090. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. japsonline.com [japsonline.com]

- 5. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 6. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

3-(2-bromoacetyl)-7-fluorochromen-2-one mechanism of fluorescence

An In-depth Technical Guide to the Fluorescence Mechanism of 3-(2-bromoacetyl)-7-fluorochromen-2-one

Introduction

Coumarin derivatives are a cornerstone of fluorescent probe design, prized for their bright photoluminescence, high quantum yields, and photostability.[1][2] Their versatile scaffold allows for chemical modifications that can tune their photophysical properties and introduce functionalities for specific sensing applications.[3][4][5] A particularly powerful strategy in probe design is the creation of "pro-fluorophores" or "turn-on" probes. These molecules are initially non-fluorescent (or "dark") but undergo a significant increase in emission upon a specific chemical reaction with an analyte of interest.[6][7][8]

This guide provides a detailed examination of 3-(2-bromoacetyl)-7-fluorochromen-2-one, a highly effective turn-on fluorescent probe. We will explore its molecular architecture, the quenching mechanism that keeps it in a non-fluorescent state, and the specific chemical reaction with thiols that triggers a robust fluorescent signal. This probe is designed for the selective detection and labeling of sulfhydryl-containing biomolecules like cysteine residues in proteins and glutathione, making it an invaluable tool for researchers in biochemistry and drug development.[9][10]

Part 1: Molecular Architecture and Quenching Mechanism

The functionality of 3-(2-bromoacetyl)-7-fluorochromen-2-one is dictated by the precise arrangement of its three key components: the 7-fluorocoumarin core, the 3-position acetyl linker, and the terminal bromoacetyl reactive group.

Chemical Structure

The molecule's foundation is a coumarin (2H-chromen-2-one) ring system. A fluorine atom is substituted at the 7-position, and a bromoacetyl group is attached at the 3-position.

Caption: Structure of 3-(2-bromoacetyl)-7-fluorochromen-2-one.

The Quenching Mechanism: Photoinduced Electron Transfer (PeT)

In its native state, the probe is minimally fluorescent due to an efficient intramolecular quenching process known as Photoinduced Electron Transfer (PeT).[3][7][8]

-

Excitation: When the coumarin fluorophore absorbs a photon of light, an electron is promoted to a higher energy, excited state (Coumarin*).

-

Electron Transfer: The bromoacetyl group is strongly electron-withdrawing. This property allows it to act as an electron acceptor. An electron from the excited fluorophore (the donor) is transferred to the bromoacetyl group (the acceptor).[8][11][12][13]

-

Non-Radiative Decay: This electron transfer process provides a non-radiative pathway for the excited state to return to the ground state. Instead of emitting a photon (fluorescence), the energy is dissipated, and the molecule remains "dark."

The heavy bromine atom can also contribute to quenching via the "heavy atom effect," which promotes intersystem crossing to the triplet state, but the turn-on mechanism is dominated by the disruption of the PeT process.

Role of Key Substituents

-

Bromoacetyl Group: This group serves a dual purpose. It is the primary fluorescence quencher via PeT and the reactive site for targeting thiols.[10] As a potent electrophile, its α-carbon is highly susceptible to nucleophilic attack by the sulfhydryl group of cysteine or glutathione.[6][9][14]

-

7-Fluoro Group: Substituents at the 7-position of the coumarin ring are critical for tuning its photophysical properties. Electron-donating groups in this position generally increase the fluorescence quantum yield.[2] The fluorine atom, while highly electronegative, can participate in resonance and acts to enhance the brightness, photostability, and quantum yield of the coumarin core compared to the unsubstituted parent molecule.[15]

Part 2: The Thiol-Activated "Turn-On" Fluorescence Mechanism

The brilliance of this probe lies in its ability to transition from a quenched state to a highly fluorescent one through a specific and rapid chemical reaction.

Reaction with Thiols

The fluorescence activation is triggered by the reaction of the probe with a thiol-containing molecule (R-SH). The reaction proceeds via a standard bimolecular nucleophilic substitution (S_N2) mechanism.[6][9]

-

The nucleophilic sulfur atom of the thiol attacks the electrophilic carbon atom adjacent to the carbonyl group of the bromoacetyl moiety.

-

This attack displaces the bromide ion, which is a good leaving group.

-

A stable, covalent thioether bond is formed between the coumarin probe and the thiol-containing molecule.[14][16]

Caption: Thiol-activated fluorescence turn-on mechanism.

Restoration of Fluorescence

The formation of the thioether bond is the critical event that restores fluorescence. The thioether linkage is a much weaker electron-withdrawing group compared to the initial bromoacetyl moiety. Consequently, the energy level of the acceptor orbital is raised, making the Photoinduced Electron Transfer (PeT) process energetically unfavorable.

With the non-radiative PeT pathway effectively blocked, the excited coumarin fluorophore can only return to its ground state by emitting a photon of light. This results in a dramatic, often several hundred-fold, increase in fluorescence intensity, providing a high signal-to-noise ratio for detection.[8]

Spectroscopic Properties

The reaction with thiols leads to a significant change in the photophysical properties of the molecule. The resulting thioether-linked coumarin exhibits strong absorption and emission characteristic of a 7-substituted coumarin dye.

| Property | Before Thiol Reaction (Quenched) | After Thiol Reaction (Fluorescent) |

| Fluorescence | Very Weak / Negligible | Strong |

| Typical Ex (nm) | ~380 - 400 nm | ~390 - 410 nm |

| Typical Em (nm) | Not applicable | ~480 - 500 nm[6] |

| Quantum Yield (Φ) | < 0.01 | > 0.5 (Typical for similar coumarins) |

Part 3: Practical Application & Experimental Protocols

The following protocols provide a framework for utilizing 3-(2-bromoacetyl)-7-fluorochromen-2-one. As a Senior Application Scientist, I stress that optimization of concentrations, incubation times, and buffer conditions is crucial for specific applications.

Protocol 1: In Vitro Characterization with a Model Thiol

This protocol validates the probe's "turn-on" response using a small molecule thiol like Glutathione (GSH) or N-acetylcysteine (NAC).

Materials:

-

3-(2-bromoacetyl)-7-fluorochromen-2-one

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Glutathione (GSH) or N-acetylcysteine (NAC)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fluorometer and quartz cuvettes

Methodology:

-

Prepare Stock Solutions:

-

Probe Stock (10 mM): Dissolve the required amount of the probe in anhydrous DMSO. Store protected from light at -20°C.

-

Thiol Stock (100 mM): Dissolve GSH or NAC in PBS (pH 7.4). Prepare this solution fresh.

-

-

Set up Reaction:

-

In a microcentrifuge tube, prepare a 10 µM working solution of the probe by diluting the 10 mM stock in PBS (pH 7.4).

-

Prepare a negative control containing only the 10 µM probe in PBS.

-

Prepare a positive reaction by adding the thiol stock solution to the 10 µM probe solution to a final thiol concentration of 1 mM (a 100-fold excess).

-

-

Incubation:

-

Incubate both tubes at room temperature or 37°C for 30-60 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Set the fluorometer to scan for the excitation maximum (approx. 380-420 nm) and emission maximum (approx. 470-520 nm).

-

Measure the fluorescence intensity of the negative control and the positive reaction at the determined optimal excitation/emission wavelengths. A significant increase in fluorescence in the positive sample validates the probe's function.

-

Protocol 2: Cysteine-Specific Protein Labeling

This workflow describes the covalent labeling of a protein containing a solvent-accessible cysteine residue.

Caption: Experimental workflow for protein labeling.

Methodology:

-

Protein Preparation (Critical Step):

-

Ensure the target protein has a free, reduced cysteine. If necessary, treat the protein with a 5- to 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature.

-

Crucially, remove the reducing agent before adding the probe. This is best achieved by size-exclusion chromatography (desalting column) or dialysis against a nitrogen-purged buffer (e.g., PBS, pH 7.4).[16]

-

-

Prepare Probe:

-

Prepare a 10-20 mM stock solution of 3-(2-bromoacetyl)-7-fluorochromen-2-one in anhydrous DMSO immediately before use.

-

-

Labeling Reaction:

-

Adjust the pH of the purified, reduced protein solution to 7.5-8.5. Thiol reactivity is higher at slightly alkaline pH.[14]

-

Add the probe stock solution to the protein solution dropwise while gently vortexing. Aim for a 5- to 20-fold molar excess of probe over protein. The optimal ratio must be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature or 4°C overnight, protected from light.

-

-

Quenching (Optional but Recommended):

-

To stop the reaction and consume any unreacted probe, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of ~50 mM. Incubate for 15 minutes.

-

-

Purification of Labeled Protein:

-

Remove the unreacted probe and quenching agent by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by extensive dialysis.[16] This step is vital to prevent high background fluorescence.

-

-

Characterization:

-

Confirm successful labeling by analyzing the purified protein via SDS-PAGE (visualizing the fluorescent band under UV light), mass spectrometry (to confirm the mass increase), and fluorescence spectroscopy.

-

Conclusion

3-(2-bromoacetyl)-7-fluorochromen-2-one is a rationally designed fluorescent probe that operates on a sophisticated "turn-on" mechanism. Its fluorescence is initially suppressed by Photoinduced Electron Transfer to the bromoacetyl group. A highly specific S_N2 reaction with a thiol displaces the bromide and forms a stable thioether, which disrupts the PeT quenching pathway and restores the powerful fluorescence of the 7-fluorocoumarin core. This robust mechanism, combined with the favorable photophysical properties of the coumarin fluorophore, makes it an exemplary tool for the sensitive detection of thiols and the specific fluorescent labeling of cysteine-containing proteins in complex biological environments.

References

-

Peng, H., Chen, W., Cheng, Y., Hakuna, L., Strongin, R., & Wang, B. (2012). Thiol Reactive Probes and Chemosensors. Sensors (Basel, Switzerland), 12(11), 15907–15946. [Link]

-

Au-Yeung, H. Y., & Chan, W. (2016). Fluorescent Probes for Live Cell Thiol Detection. Molecules (Basel, Switzerland), 21(10), 1358. [Link]

-

Tachibana, Y., Haque, S. A., Durrant, J. R., & Klug, D. R. (2001). Ultrafast photoinduced electron transfer in coumarin 343 sensitized TiO2-colloidal solution. Journal of Photochemistry and Photobiology A: Chemistry, 145(3), 195-200. [Link]

-

Xie, J., Wang, L., Su, X., & Rodrigues, J. (2021). Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments. Current Organic Chemistry, 25(18), 2142-2154. [Link]

-

Ueno, T., Urano, Y., Setsukinai, K., Takakusa, H., Kojima, H., Kikuchi, K., ... & Nagano, T. (2007). A Thiol-Reactive Fluorescence Probe Based on Donor-Excited Photoinduced Electron Transfer: Key Role of Ortho Substitution. Organic Letters, 9(19), 3603–3606. [Link]

-

Peng, H., Chen, W., Cheng, Y., Hakuna, L., Strongin, R., & Wang, B. (2012). Thiol reactive probes and chemosensors. Sensors (Basel, Switzerland), 12(11), 15907–15946. [Link]

-

Fukuzumi, S., Ohkubo, K., & D'Souza, F. (2013). Photoinduced electron transfer in photorobust coumarins linked with electron donors affording long lifetimes of triplet charge-separated states. Physical Chemistry Chemical Physics, 15(44), 19417-19426. [Link]

-

Tachibana, Y., Haque, S. A., Durrant, J. R., & Klug, D. R. (2001). Ultrafast photoinduced electron transfer in coumarin 343 sensitized TiO2-colloidal solution. Journal of Photochemistry and Photobiology A: Chemistry, 145(3), 195-200. [Link]

-

Tachibana, Y., Haque, S. A., Durrant, J. R., & Klug, D. R. (2001). Ultrafast photoinduced electron transfer in coumarin 343 sensitized TiO2-colloidal solution. Conference proceedings, EPFL. [Link]

-

ResearchGate. (n.d.). Structures of thiol probes 22–24 and their proposed reaction mechanisms... ResearchGate. [Link]

-

Nishida, J. I., Saitoh, Y., & Yamashita, Y. (2019). 3-Perfluoroalkylated fluorescent coumarin dyes: rational molecular design and photophysical properties. Molecular Systems Design & Engineering, 4(4), 887-894. [Link]

-

Wang, R., Zhang, Y., Zhang, G., & Liu, Y. (2019). Fluorescent coumarin-based probe for cysteine and homocysteine with live cell application. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 211, 283–288. [Link]

-

Páez-Hernández, D., Ocampo-García, B. E., et al. (2022). Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)-substituted Derivatives. Molecules, 27(12), 3704. [Link]

-

Charris, J., et al. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Omega, 6(49), 33834–33844. [Link]

-

Gouda, M. A., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 11(35), 21543-21563. [Link]

-

Gouda, M. A., et al. (2018). An Overview on Synthetic Strategies to 3-Acylcoumarins. Mini-Reviews in Organic Chemistry, 15(5), 375-391. [Link]

-

ResearchGate. (n.d.). Photophysical properties of coumarin and its derivatives with 3-and 7-substitution. ResearchGate. [Link]

-

Kumbharkhane, S. A., et al. (2022). Investigation of the Fluorescence Turn-off Mechanism, Genome, Molecular Docking In Silico and In Vitro Studies of 2-Acetyl-3H-benzo[f]chromen-3-one. ACS Omega, 7(27), 23456–23469. [Link]

-

Kumbharkhane, S. A., et al. (2022). Investigation of the Fluorescence Turn-off Mechanism, Genome, Molecular Docking In Silico and In Vitro Studies of 2-Acetyl-3H-benzo[f]chromen-3-one. ACS Omega, 7(27), 23456–23469. [Link]

-

Li, H., et al. (2018). A Fluorescent Coumarin-Based Probe for the Fast Detection of Cysteine with Live Cell Application. Molecules, 23(12), 3175. [Link]

-